PROTAC SGK3 degrader-1

Description

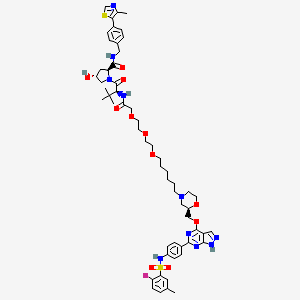

Structure

2D Structure

Properties

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[6-[(2R)-2-[[6-[4-[(2-fluoro-5-methylphenyl)sulfonylamino]phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxymethyl]morpholin-4-yl]hexoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H73FN10O11S2/c1-37-10-19-46(58)48(28-37)81(73,74)66-42-17-15-41(16-18-42)52-63-53-45(31-61-65-53)55(64-52)79-34-44-33-67(21-23-78-44)20-8-6-7-9-22-75-24-25-76-26-27-77-35-49(70)62-51(57(3,4)5)56(72)68-32-43(69)29-47(68)54(71)59-30-39-11-13-40(14-12-39)50-38(2)60-36-80-50/h10-19,28,31,36,43-44,47,51,66,69H,6-9,20-27,29-30,32-35H2,1-5H3,(H,59,71)(H,62,70)(H,61,63,64,65)/t43-,44-,47+,51-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFQFPZKDYMMMJ-RIAKQDHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(C=NN4)C(=N3)OCC5CN(CCO5)CCCCCCOCCOCCOCC(=O)NC(C(=O)N6CC(CC6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(C=NN4)C(=N3)OC[C@H]5CN(CCO5)CCCCCCOCCOCCOCC(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H73FN10O11S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1157.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Design and Synthesis of SGK3-PROTAC1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the design, synthesis, and characterization of SGK3-PROTAC1, a selective degrader of the Serum/Glucocorticoid-Regulated Kinase 3 (SGK3). This document details the scientific rationale, experimental protocols, and key data associated with this proteolysis-targeting chimera (PROTAC), offering a valuable resource for researchers in oncology and drug discovery.

Introduction: Targeting SGK3 in Cancer Therapy

Serum and glucocorticoid-inducible kinase 3 (SGK3) is a protein kinase that acts as a critical node in cell signaling pathways, particularly downstream of phosphoinositide 3-kinases (PI3Ks).[1][2][3] A key function of SGK3 is its role in mediating resistance to cancer therapies that target the PI3K/Akt signaling pathway.[1][2][3] In breast cancer cells, for instance, inhibition of PI3K or Akt can lead to a compensatory upregulation and activation of SGK3, which in turn restores pro-proliferative signaling pathways like mTORC1, thereby circumventing the therapeutic effects of the inhibitors.[1][2][3]

PROTACs represent a novel therapeutic modality designed to eliminate target proteins rather than merely inhibiting their activity. These bifunctional molecules work by recruiting a specific E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This approach offers the potential for greater efficacy and selectivity compared to traditional inhibitors.[1][2][3]

SGK3-PROTAC1 was developed as a chemical probe to selectively target SGK3 for degradation, providing a powerful tool to investigate the biological functions of this kinase and to overcome resistance to PI3K and Akt inhibitors in cancer cells.[1][2][3]

Design and Synthesis of SGK3-PROTAC1

Rational Design

The design of SGK3-PROTAC1 is based on the classic PROTAC architecture, consisting of three key components: a ligand that binds to the target protein (SGK3), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

-

SGK3 Ligand: The SGK3-targeting moiety is derived from the potent SGK inhibitor 308-R . This compound was selected for its amenability to linker conjugation.[1][2][3]

-

E3 Ligase Ligand: To recruit the E3 ligase machinery, VH032 , a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, was chosen.[1][2][3]

-

Linker: A polyethylene glycol (PEG)-based linker connects the SGK3 and VHL ligands. The length and composition of the linker are critical for optimal ternary complex formation (PROTAC-SGK3-VHL) and subsequent degradation.

Synthesis of SGK3-PROTAC1

The synthesis of SGK3-PROTAC1 involves the coupling of the 308-R inhibitor to the VH032 ligand via the PEG linker. The morpholine ring of the 308-R inhibitor is particularly suitable for N-alkylation through reductive amination protocols.[2] A detailed, step-by-step synthesis protocol is provided in the Experimental Protocols section of this guide.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and selectivity of SGK3-PROTAC1.

| Parameter | Value | Cell Line | Time Point | Reference |

| SGK3 Degradation | ||||

| DC50 (50% Degradation) | ~0.3 µM | Endogenous SGK3 | 2 hours | [1][2][3] |

| Maximum Degradation | ~80% | Endogenous SGK3 | 8 hours | [1][2][3] |

| Biochemical Activity | ||||

| IC50 vs. SGK3 | 300 nM | In vitro kinase assay | N/A | |

| Selectivity | ||||

| Effect on SGK1/SGK2 | No degradation observed | [1][2][3] |

| Cell Line | Treatment | Effect on Cell Proliferation | Reference |

| ZR-75-1 | SGK3-PROTAC1 + PI3K inhibitor (GDC0941) | More effective suppression than conventional SGK inhibitor (14H) | [1][2][3] |

| CAMA-1 | SGK3-PROTAC1 + PI3K inhibitor (GDC0941) | More effective suppression than conventional SGK inhibitor (14H) | [1][2][3] |

Signaling Pathways and Experimental Workflows

SGK3 Signaling Pathway in PI3K/Akt Inhibitor Resistance

The following diagram illustrates the role of SGK3 in mediating resistance to PI3K/Akt inhibitors.

SGK3-PROTAC1 Mechanism of Action

This diagram depicts the mechanism by which SGK3-PROTAC1 induces the degradation of SGK3.

Experimental Workflow for Assessing SGK3 Degradation

The following diagram outlines the typical experimental workflow to evaluate the efficacy of SGK3-PROTAC1.

Experimental Protocols

Synthesis of SGK3-PROTAC1

A detailed, step-by-step synthesis protocol, including reagents, reaction conditions, and purification methods, would be presented here, based on the supplementary information of the primary research article. This would involve the synthesis of the linker, conjugation to the 308-R inhibitor, and final coupling to the VH032 ligand.

Cell Culture

-

Cell Lines: HEK293, ZR-75-1, and CAMA-1 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are grown in a humidified incubator at 37°C with 5% CO2.

Immunoblotting for SGK3 Degradation

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of SGK3-PROTAC1 or vehicle control (DMSO) for the indicated time points.

-

Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer proteins to a nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against SGK3 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Quantification: Densitometry analysis is performed to quantify the intensity of the protein bands, and SGK3 levels are normalized to the loading control.

Tandem Mass Tag (TMT) Proteomics

-

Sample Preparation:

-

Lyse cells and quantify protein concentration as described for immunoblotting.

-

Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.

-

Digest proteins into peptides using trypsin.

-

-

TMT Labeling: Label the peptides from each experimental condition with a unique TMT isobaric tag.

-

Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate using high-pH reversed-phase liquid chromatography.

-

LC-MS/MS Analysis: Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis:

-

Identify peptides and proteins using a database search algorithm (e.g., Mascot or Sequest).

-

Quantify the relative abundance of proteins across the different samples based on the reporter ion intensities from the TMT tags.

-

Perform statistical analysis to identify proteins with significantly altered expression levels upon SGK3-PROTAC1 treatment.

-

Conclusion

SGK3-PROTAC1 is a highly selective and potent degrader of SGK3.[1][2][3] It serves as a valuable chemical tool for elucidating the biological roles of SGK3 and for exploring the therapeutic potential of targeted protein degradation in overcoming drug resistance in cancer. This guide provides the foundational knowledge and detailed protocols to facilitate further research and development in this promising area.

References

In-Depth Technical Guide: PROTAC SGK3 Degrader-1 E3 Ligase Recruitment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the PROTAC SGK3 degrader-1, focusing on its mechanism of action, E3 ligase recruitment, and the experimental methodologies used for its characterization.

Core Concept: PROTAC-mediated Degradation of SGK3

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest from the cell. They achieve this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

This compound, also known as SGK3-PROTAC1, is a chemical probe designed for the selective degradation of Serum/Glucocorticoid Regulated Kinase Family Member 3 (SGK3). SGK3 is a protein kinase implicated in cell survival and proliferation, and its upregulation has been associated with resistance to cancer therapies that target the PI3K/Akt signaling pathway.

E3 Ligase Recruitment and Mechanism of Action

This compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] It achieves this by incorporating VH032, a known VHL-binding ligand.[1][2][3] The other end of the PROTAC is a derivative of the 308-R SGK inhibitor, which serves to bind to the SGK3 protein.[1][2][3]

The formation of a ternary complex between SGK3, this compound, and the VHL E3 ligase is the critical step in initiating protein degradation. Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the SGK3 protein. This polyubiquitination marks SGK3 for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can participate in further rounds of degradation, acting in a catalytic manner.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its degradation efficiency and in vitro inhibitory activity.

Table 1: Degradation Efficiency of this compound

| Cell Line | DC50 (nM) | Dmax (%) | Time (h) | Notes |

| HEK293 | < 100 | > 80 | 8 | 50% degradation was observed within 2 hours at a concentration of 0.3 µM.[1][2] |

| CAMA-1 | Not explicitly determined | > 80 | 8 | Significant degradation observed at concentrations > 0.1 µM. |

| ZR-75-1 | Not explicitly determined | > 80 | 8 | Significant degradation observed at concentrations > 0.1 µM. |

Table 2: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| SGK3 | 300 |

| S6K1 | 1800 |

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of this compound.

Cell Culture and Treatment

-

Cell Lines: HEK293, CAMA-1, and ZR-75-1 cells were used.

-

Culture Conditions: Cells were cultured in DMEM supplemented with 10% (v/v) fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

PROTAC Treatment: For degradation studies, cells were treated with the indicated concentrations of this compound or the inactive cis epimer control for the specified durations. A DMSO control was run in parallel.

Immunoblotting for Protein Degradation

This protocol is used to quantify the levels of SGK3 and other proteins of interest following PROTAC treatment.

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells in a buffer containing 50 mM Tris-HCl (pH 7.5), 1% (v/v) Triton X-100, 1 mM EGTA, 1 mM EDTA, 50 mM sodium fluoride, 5 mM sodium pyrophosphate, 1 mM sodium orthovanadate, 10 mM glycerol-2-phosphate, 0.27 M sucrose, and a protease inhibitor cocktail.

-

Incubate the lysates on ice for 15-30 minutes.

-

Clarify the lysates by centrifugation at 13,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% (v/v) Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against SGK3 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the PROTAC required to inhibit the enzymatic activity of the target kinase by 50% (IC50).

-

Reaction Setup:

-

Prepare a reaction mixture containing the purified kinase (e.g., SGK3), a suitable substrate (e.g., a peptide substrate), and ATP in a kinase assay buffer.

-

Add varying concentrations of the this compound to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

-

Incubation:

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period.

-

-

Detection:

-

Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (e.g., using [γ-³²P]ATP) or fluorescence-based assays.

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the PROTAC concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion

This compound is a valuable chemical tool for studying the biological functions of SGK3. By recruiting the VHL E3 ligase, it selectively induces the degradation of SGK3, offering a powerful alternative to traditional kinase inhibitors. The experimental protocols outlined in this guide provide a framework for the characterization and evaluation of this and other PROTAC molecules.

References

- 1. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

The Role of Serum and Glucocorticoid-Regulated Kinase 3 (SGK3) in Breast Cancer Drug Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acquired drug resistance is a primary obstacle in the successful treatment of breast cancer, particularly in hormone receptor-positive (HR+) subtypes. The PI3K/AKT/mTOR pathway is a critical signaling cascade frequently dysregulated in these cancers, making it a key therapeutic target. However, resistance to therapies targeting this pathway, such as PI3K inhibitors and endocrine agents, inevitably develops. Emerging evidence has identified Serum and Glucocorticoid-Regulated Kinase 3 (SGK3) as a pivotal, yet often overlooked, kinase that mediates resistance through AKT-independent mechanisms. This technical guide provides an in-depth analysis of the function of SGK3 in breast cancer drug resistance, detailing its signaling pathways, downstream effectors, and the experimental methodologies used to elucidate its role. We further explore the therapeutic potential of targeting SGK3 to overcome resistance and improve patient outcomes.

The SGK3 Kinase: An Overview

SGK3 is a member of the AGC family of serine/threonine kinases, which also includes AKT1/2/3.[1][2] The SGK catalytic domain shares approximately 50% homology with AKT.[3][4] Unlike AKT, which possesses a Pleckstrin Homology (PH) domain for membrane recruitment, SGK3 has a Phox Homology (PX) domain that preferentially binds to phosphatidylinositol 3-phosphate (PtdIns(3)P).[5][6] This structural difference allows SGK3 to be activated by distinct upstream signals, including the class III PI3K, hVps34, enabling it to function in parallel or as a compensatory kinase to AKT.[7][8] In breast cancer, SGK3 has been shown to be amplified and hyperactivated, and its expression is strongly associated with estrogen receptor (ER) positive tumors.[1][5][9]

SGK3 Signaling in Drug Resistance

SGK3 activation is a key mechanism by which breast cancer cells evade therapeutic interventions, particularly those targeting the PI3K/AKT pathway and endocrine signaling.

Resistance to PI3K/AKT Inhibitors

The development of specific inhibitors against PI3Kα, such as alpelisib, has been a significant advance for treating PIK3CA-mutant breast cancers.[3][4] However, resistance is common. Prolonged treatment with PI3K or AKT inhibitors leads to a compensatory upregulation and activation of SGK3.[7][8]

In alpelisib-resistant breast cancer cells, SGK3 is significantly upregulated.[3] This upregulation allows SGK3 to take over the signaling functions of the inhibited AKT.[3][7] A primary mechanism involves the activation of the Wnt/β-catenin pathway. SGK3 phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β), a key negative regulator of β-catenin.[3] This prevents the degradation of β-catenin, allowing it to accumulate, translocate to the nucleus, and drive the transcription of genes associated with cancer stemness, such as CD44, MYC, and NANOG.[3] This increase in the cancer stem cell (CSC) population is strongly linked to acquired drug resistance.[3]

Caption: SGK3 activation bypasses PI3Kα inhibition, promoting β-catenin-mediated stemness.

Resistance to Endocrine Therapy

Endocrine therapies, such as aromatase inhibitors (AIs) and tamoxifen, are the standard of care for HR+ breast cancer.[3][4] SGK3 plays a crucial role in the development of resistance to these agents.

-

Tamoxifen Resistance: The role of SGK3 in tamoxifen resistance is more complex. Some studies indicate that in tamoxifen-resistant (TAM-R) cells, SGK3 expression is lower, which is associated with an increase in protective autophagy.[13][14] Conversely, overexpression of SGK3 in this context appears to increase sensitivity to tamoxifen by inhibiting this autophagic response.[13][14] However, other reports show that SGK3 protein expression is down-regulated in cell models of acquired resistance to tamoxifen or estrogen deprivation, suggesting that its role may be context-dependent.[1]

Downstream Effectors of SGK3

Beyond GSK3β, SGK3 phosphorylates a range of substrates that contribute to cell survival, proliferation, and resistance.

-

NDRG1: SGK3 targets the metastasis suppressor N-Myc downstream regulated 1 (NDRG1) for ubiquitination and degradation by the E3 ligase Fbw7.[5][15]

-

TSC2: In a manner analogous to AKT, SGK3 can phosphorylate TSC2, leading to the activation of mTORC1, a central regulator of cell growth and proliferation.[7] This provides a direct bypass to PI3K/AKT inhibition.[7][8]

-

FOXO3a: Like AKT, SGK3 can phosphorylate and inactivate the Forkhead box O3 (FoxO3a) transcription factor, preventing the expression of pro-apoptotic genes.[6]

Quantitative Data Summary

The upregulation of SGK3 is a consistent finding in various models of drug resistance. The following tables summarize key quantitative findings from the literature.

Table 1: SGK3 Expression in Resistant vs. Sensitive Contexts

| Comparison Context | Cell Lines / Model | Change in SGK3 Expression | Citation |

|---|---|---|---|

| Alpelisib Resistance | MCF7, T47D | Markedly upregulated in resistant cells | [3] |

| Aromatase Inhibitor Resistance | LET-R, EXE-R | Upregulated in resistant cells | [10][12] |

| PI3K/AKT Inhibitor Treatment | ZR-75-1, CAMA-1 | Marked upregulation of mRNA and protein | [8] |

| ER+ vs. ER- Tumors | Clinical Samples (Oncomine) | 5.7-fold higher in ER+ tumors (p < 0.001) | [6][11] |

| Tamoxifen Resistance | TAM-R cells | Lower expression level vs. parental cells |[13][14] |

Table 2: Functional Impact of SGK3 Modulation on Drug Sensitivity

| Cell Line | Modulation | Treatment | Effect on Sensitivity | Citation |

|---|---|---|---|---|

| Alpelisib-Resistant MCF7/T47D | SGK3 Inhibitor (SGK3-PROTAC1) | Alpelisib (BYL719) | Restored sensitivity to alpelisib | [3] |

| MCF7, T47D (Parental) | SGK3 Overexpression | Alpelisib (BYL719) | Conferred resistance (Increased IC50) | [3] |

| AI-Resistant (LET-R) | SGK3 Knockdown (siRNA) | Aromatase Inhibitors | Reduced cell survival | [10][16] |

| MCF7 | SGK3 Overexpression | Tamoxifen | Increased sensitivity (inhibited autophagy) |[13][14] |

Experimental Protocols for Studying SGK3 Function

Investigating the role of SGK3 in drug resistance requires a multi-faceted approach combining molecular biology, cell-based assays, and in vivo models.

Caption: A typical experimental workflow to validate SGK3's role in drug resistance.

Establishment of Drug-Resistant Cell Lines

-

Protocol: Parental breast cancer cell lines (e.g., MCF7, T47D) are cultured with escalating doses of the therapeutic agent (e.g., alpelisib, letrozole, tamoxifen) over a period of several months. Surviving cells are then continuously cultured in the presence of a maintenance dose of the drug to ensure a stable resistant phenotype. Resistance is confirmed by comparing the IC50 value to the parental cell line using a cell viability assay.

Western Blotting for Protein Expression and Phosphorylation

-

Protocol:

-

Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-SGK3, anti-p-SGK3 (Thr320), anti-GSK3β, anti-p-GSK3β (Ser9), anti-β-catenin, anti-Actin) overnight at 4°C.

-

Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Tumor Spheroid Formation Assay

-

Protocol: This assay measures cancer stem cell activity.

-

Cells are seeded at a low density (e.g., 1,000 cells/well) in ultra-low attachment 6-well plates.

-

Culture in serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF.

-

Incubate for 7-14 days to allow for sphere formation.

-

Count the number and measure the size of spheres (tumorspheres) under a microscope. An increase in sphere formation indicates enhanced stemness.[3]

-

In Vivo Xenograft Models

-

Protocol:

-

Drug-resistant or genetically modified (e.g., SGK3-knockdown) breast cancer cells are injected subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).[3]

-

Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment groups (e.g., vehicle, alpelisib, SGK3 inhibitor, combination).

-

Tumor volume is measured regularly (e.g., every 3 days) using calipers (Volume = length × width²/2).[3]

-

At the end of the experiment, tumors are excised for further analysis (e.g., immunohistochemistry).

-

Clinical Relevance and Therapeutic Implications

The consistent upregulation of SGK3 in multiple drug-resistant settings highlights its potential as both a biomarker and a therapeutic target. High SGK3 expression has been correlated with a shorter disease-free survival in patients with luminal breast cancer.[3] This suggests that SGK3 could be used to stratify patients at higher risk of relapse on standard therapies.

The most significant implication is the potential for SGK3 inhibitors to resensitize tumors to existing treatments. Studies have shown that combining an SGK3 inhibitor with a PI3Kα inhibitor like alpelisib can restore the sensitivity of resistant cells.[3] This combination therapy approach could be a promising strategy for patients who have progressed on PI3K inhibitors or endocrine therapy. Developing potent and specific SGK3 inhibitors is therefore a critical area for future drug development efforts in breast cancer.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.

References

- 1. SGK3 Is Associated with Estrogen Receptor Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abstracts.societyforscience.org [abstracts.societyforscience.org]

- 3. The SGK3/GSK3β/β-catenin signaling promotes breast cancer stemness and confers resistance to alpelisib therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The SGK3/GSK3β/β-catenin signaling promotes breast cancer stemness and confers resistance to alpelisib therapy [ijbs.com]

- 5. SGK3 mediates INPP4B-dependent PI 3-Kinase signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. The hVps34‐SGK3 pathway alleviates sustained PI3K/Akt inhibition by stimulating mTORC1 and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SGK3 is associated with estrogen receptor expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. SGK3 is an estrogen-inducible kinase promoting estrogen-mediated survival of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. SGK3 mediates INPP4B-dependent PI3K signaling in breast cancer. | Broad Institute [broadinstitute.org]

- 16. researchgate.net [researchgate.net]

Unveiling the Selectivity of PROTAC SGK3 Degrader-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity of PROTAC SGK3 degrader-1, a pivotal tool in the targeted degradation of Serum/Glucocorticoid Regulated Kinase 3 (SGK3). This document provides a comprehensive overview of its mechanism of action, quantitative selectivity data, and detailed experimental protocols to facilitate its application in research and drug development.

Introduction: The Promise of PROTACs and the Significance of SGK3

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs induce its degradation, offering a powerful strategy to tackle previously "undruggable" targets and overcome drug resistance.[1][2]

SGK3 is a serine/threonine kinase that acts as a critical downstream effector of the PI3K signaling pathway.[3] It plays a significant role in various cellular processes, including cell survival, proliferation, and resistance to cancer therapies.[4][5] Notably, SGK3 has been implicated in mediating resistance to PI3K and Akt inhibitors in breast cancer, making it a compelling target for therapeutic intervention.[4][5]

This compound is a heterobifunctional molecule designed to specifically target SGK3 for degradation. It consists of a ligand that binds to SGK3, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6] This tripartite complex formation leads to the ubiquitination and subsequent proteasomal degradation of SGK3.

Quantitative Selectivity Profile

The selectivity of a PROTAC is paramount to its therapeutic potential, minimizing off-target effects and associated toxicities.[2] this compound has been demonstrated to be a highly selective degrader of SGK3.

| Target | IC50 (nM) | Degradation Observed |

| SGK3 | 300 | Yes |

| SGK1 | 220 | No |

| SGK2 | - | No |

| RPS6KB1 (S6K1) | 1800 | No |

| Table 1: In vitro potency and degradation selectivity of this compound.[7] |

Biochemical assays have shown that while this compound can inhibit SGK1 and S6K1 in vitro, it does not induce their degradation in cellular contexts.[5][8] Proteomic analysis of HEK293 cells treated with SGK3-PROTAC1 revealed that SGK3 was the only cellular protein whose levels were significantly reduced.[5][8] This highlights the degrader's remarkable specificity for SGK3.

Signaling Pathway and Mechanism of Action

SGK3 is activated downstream of both Class I and Class III PI3Ks.[9] Upon activation by upstream signals like growth factors, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane and phosphatidylinositol (3)-phosphate (PI(3)P) at endosomal compartments. SGK3, through its Phox homology (PX) domain, is recruited to endosomes by binding to PI(3)P.[9] This localization facilitates its phosphorylation and activation by PDK1 and mTORC2.[9] Activated SGK3 then phosphorylates a range of downstream substrates, promoting cell survival and proliferation.

References

- 1. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. ZR-75-1 Cells [cytion.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Characterizing the invasion of different breast cancer cell lines with distinct E-cadherin status in 3D using a microfluidic system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunoblot validation of phospho-specific antibodies using lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: PROTAC SGK3 Degrader-1 for Cell Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of PROTAC SGK3 degrader-1 in cell culture experiments. This document outlines the mechanism of action, key performance data, and detailed protocols for assessing its activity.

Introduction

Serum/glucocorticoid-regulated kinase 3 (SGK3) is a protein kinase that plays a crucial role in cell survival and proliferation. It is activated downstream of PI3K signaling pathways and has been identified as a key mediator of resistance to PI3K and Akt inhibitors in certain cancers, particularly breast cancer.[1][2]

This compound (also referred to as SGK3-PROTAC1) is a proteolysis-targeting chimera designed to specifically induce the degradation of the SGK3 protein.[3] It is a heterobifunctional molecule composed of a ligand that binds to SGK3 (the 308-R SGK inhibitor), connected via a linker to a ligand that recruits an E3 ubiquitin ligase (the VH032 VHL-binding ligand).[2][4] This targeted degradation approach offers a powerful alternative to traditional inhibition, enabling a more potent and selective method to probe the biological functions of SGK3 and overcome drug resistance.[1][2]

Mechanism of Action

This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The molecule simultaneously binds to SGK3 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex.[3][4] This proximity induces the E3 ligase to tag SGK3 with ubiquitin chains. The polyubiquitinated SGK3 is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to repeat the cycle. This catalytic mode of action allows for the efficient degradation of the target protein at sub-stoichiometric concentrations.[2]

Caption: Mechanism of Action for this compound.

Data Presentation

Quantitative Degradation and Proliferation Data

This compound has been shown to be a potent and selective degrader of SGK3 in various cancer cell lines.

| Parameter | Cell Line | Value | Incubation Time | Citation |

| Degradation | ||||

| % Degradation | HEK293 | 50% | 2 hours | [2][4][5] |

| % Degradation (Max) | HEK293 | 80% | 8 hours | [2][4][5] |

| % Degradation | HEK293 | 65% | 48 hours | [5] |

| DC₅₀ | Multiple | <100 nM | Not Specified | [6] |

| Concentration for Effect | ||||

| Effective Concentration | HEK293, CAMA-1, ZR-75-1 | 0.1 - 0.3 µM | 8 - 48 hours | [2][4] |

| Cell Growth Inhibition | ||||

| Combination Treatment | CAMA-1, ZR-75-1 | Inhibited cell growth | 4 weeks | [7] |

Selectivity Profile

The selectivity of a degrader is critical to minimize off-target effects. Proteomic analysis revealed that SGK3 was the only cellular protein whose levels were significantly reduced following treatment with SGK3-PROTAC1.[2]

| Kinase Isoform | Effect of SGK3-PROTAC1 (0.1-3 µM) | Citation |

| SGK3 | Marked Degradation | [2] |

| SGK1 | No Degradation | [2] |

| SGK2 | No Degradation | [2] |

| S6K1 | Moderate degradation only at high concentrations (1-10 µM) | [2] |

Experimental Protocols

Materials and Reagents

-

This compound: Source from a reputable chemical supplier (e.g., Selleck Chemicals, MedChemExpress).

-

Control Compound: PROTAC SGK3 degrader-2 (cis-epimer), which does not bind to VHL, is recommended as a negative control.[8]

-

Cell Lines: HEK293, CAMA-1, ZR-75-1, or other relevant cell lines.[9]

-

Cell Culture Media: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Reagents: DMSO (anhydrous), PBS, Trypsin-EDTA.

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EGTA, 1 mM EDTA, 1% (v/v) Triton X-100, 1 mM sodium orthovanadate, 50 mM NaF, 5 mM sodium pyrophosphate, 0.27 M sucrose, 10 mM sodium 2-glycerophosphate.[2]

-

Inhibitors: Protease and phosphatase inhibitor cocktails.

-

Western Blotting Reagents: Protein assay kit (BCA or Bradford), Laemmli sample buffer, SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (5% non-fat dry milk or BSA in TBS-T), primary antibodies (e.g., anti-SGK3, anti-p-NDRG1, anti-Actin/Tubulin), HRP-conjugated secondary antibodies, and ECL substrate.[2][10][11]

-

Cell Viability Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay or similar.[12][13]

Preparation of Stock Solutions

-

PROTAC Stock: Prepare a high-concentration stock solution (e.g., 10-100 mM) by dissolving the lyophilized powder in anhydrous DMSO.[4]

-

Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year.[3][4]

Protocol 1: Western Blotting for SGK3 Degradation

This protocol details the steps to assess the degradation of endogenous SGK3 protein following treatment with the degrader.

Caption: Experimental workflow for Western blot analysis.

Detailed Steps:

-

Cell Seeding: Seed cells (e.g., HEK293, CAMA-1) in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.

-

Compound Treatment: The next day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., a dose-response from 1 nM to 10 µM) or a DMSO vehicle control. A negative control compound (cisSGK3-PROTAC1) should also be included.[4] Incubate for the desired time points (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis:

-

Place the culture dish on ice and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to each well.[2][10]

-

Incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

-

Centrifuge at 16,000 x g for 10-15 minutes at 4°C to pellet cell debris.[2]

-

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a Bradford or BCA assay.[2]

-

Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in TBS-T for 1 hour at room temperature.[2]

-

Incubate the membrane with a primary antibody specific for SGK3 (and a loading control like β-Actin or GAPDH) overnight at 4°C with gentle agitation.[2][11]

-

Wash the membrane three times for 10 minutes each with TBS-T.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBS-T.

-

-

Detection: Apply an ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ or Image Studio Lite.[2]

Protocol 2: Cell Viability / Proliferation Assay

This protocol measures the effect of SGK3 degradation on cell proliferation, particularly in combination with other pathway inhibitors.

-

Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Incubate overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound, alone or in combination with a fixed concentration of a PI3K/Akt inhibitor (e.g., GDC0941 or AZD5363).[2] Include appropriate vehicle controls.

-

Incubation: Incubate the plate for an appropriate duration (e.g., 3-5 days), as the effects on proliferation may take longer to manifest than protein degradation.[2]

-

Assay Measurement:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active, viable cells.[14]

-

Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine IC₅₀ or EC₅₀ values.

SGK3 Signaling Pathway Context

SGK3 is activated downstream of PI3K and plays a key role in mediating cell survival and resistance to therapy, particularly when the Akt pathway is inhibited. Understanding this context is crucial for designing experiments.

Caption: Simplified SGK3 signaling and PROTAC intervention.

References

- 1. SGK3-PROTAC1 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adooq.com [adooq.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. epigentek.com [epigentek.com]

- 11. Western Blot Protocol | Proteintech Group [ptglab.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Cell viability assays | Abcam [abcam.com]

Application Notes and Protocols: SGK3-PROTAC1 for In Vitro Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

SGK3-PROTAC1 is a potent and isoform-specific PROTAC (Proteolysis Targeting Chimera) degrader of Serum/Glucocorticoid Regulated Kinase 3 (SGK3).[1][2][3] It is a valuable chemical probe for studying the cellular functions of SGK3 and for exploring its potential as a therapeutic target, particularly in the context of cancer cell resistance to PI3K and Akt inhibitors.[1][3][4] SGK3-PROTAC1 is composed of a ligand that binds to SGK3, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SGK3.[1][2] These application notes provide a summary of the effective in vitro concentrations of SGK3-PROTAC1 and detailed protocols for key experimental assays.

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory activities of SGK3-PROTAC1 in various in vitro experimental settings.

Table 1: In Vitro Degradation of SGK3 by SGK3-PROTAC1

| Cell Line | Concentration (µM) | Treatment Duration | % SGK3 Degradation | Notes |

| HEK293 | 0.1 | 48 hours | 65% | Minimal effect on SGK1, SGK2, or S6K1 at this concentration.[1][2][5] |

| HEK293 | 0.3 | 2 hours | 50% | --- |

| HEK293 | 0.3 | 8 hours | 80% | Maximal degradation observed at this time point.[2][3][4] |

| CAMA-1 | >0.1 | Not Specified | Induced degradation | No degradation of SGK1 or S6K1 observed.[1][2] |

| ZR-75-1 | >0.1 | Not Specified | Induced degradation | No degradation of SGK1 or S6K1 observed.[1][2] |

Table 2: In Vitro Kinase Inhibition and Selectivity of SGK3-PROTAC1

| Target Kinase | IC50 (nM) | Notes |

| SGK3 | 300 | [1][2][6] |

| S6K1 | 1800 | Moderate degradation of S6K1 observed at higher concentrations (1–10 µM).[1][2] |

| SGK1 | 220 | High selectivity for degradation over inhibition.[6] |

Table 3: Functional In Vitro Effects of SGK3-PROTAC1

| Cell Line | Treatment | Concentration (µM) | Duration | Effect |

| CAMA-1 | with GDC0941 (1 µM) | 0.3 | 4 weeks | Inhibits cell growth.[5] |

| ZR-75-1 | with GDC0941 (1 µM) | 0.3 | 4 weeks | Inhibits cell growth.[5] |

| HEK293 | --- | >0.1 | 8 hours | Reduces phosphorylation of NDRG1 (an SGK3 substrate).[5] |

| CAMA-1 | with AZD5363 (1 µM) | 0.1 - 0.3 | 8 hours or 5 days | Restores sensitivity to Akt inhibitor.[1][4] |

| ZR-75-1 | with GDC0941 (1 µM) | 0.1 - 0.3 | 8 hours or 5 days | Restores sensitivity to PI3K inhibitor.[1][4] |

Signaling Pathway and Mechanism of Action

// Nodes PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PtdIns3P [label="PtdIns(3)P", fillcolor="#FBBC05", fontcolor="#202124"]; SGK3 [label="SGK3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#34A853", fontcolor="#FFFFFF"]; NDRG1 [label="NDRG1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges PI3K -> PtdIns3P [label="generates"]; PtdIns3P -> SGK3 [label="recruits to\nendosome"]; PDK1 -> SGK3 [label="phosphorylates"]; mTORC2 -> SGK3 [label="phosphorylates"]; SGK3 -> NDRG1 [label="phosphorylates"]; NDRG1 -> Proliferation [label="promotes"]; } dot Caption: Simplified SGK3 signaling pathway.

// Nodes PROTAC [label="SGK3-PROTAC1", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SGK3 [label="SGK3\n(Target Protein)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VHL [label="VHL\n(E3 Ligase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TernaryComplex [label="Ternary Complex\n(SGK3-PROTAC-VHL)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Ub [label="Ubiquitin", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; PolyUb [label="Poly-ubiquitinated\nSGK3", fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,dashed"]; Proteasome [label="Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="Degraded\nPeptides", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges PROTAC -> SGK3 [label="binds"]; PROTAC -> VHL [label="binds"]; {SGK3, VHL} -> TernaryComplex [style=invis]; TernaryComplex -> Ub [style=invis]; Ub -> PolyUb [label=" transfer"]; TernaryComplex -> PolyUb [label="facilitates\nubiquitination"]; PolyUb -> Proteasome [label="targeted for\ndegradation"]; Proteasome -> Degradation; PROTAC -> PROTAC [label="recycled", style=dashed, arrowhead=curve]; } dot Caption: Mechanism of action for SGK3-PROTAC1.

Experimental Protocols

Western Blot for SGK3 Degradation

This protocol is for assessing the levels of SGK3 protein in cell lysates following treatment with SGK3-PROTAC1.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against SGK3

-

Loading control primary antibody (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Plate cells and treat with desired concentrations of SGK3-PROTAC1 for the indicated times.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Scrape cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay or similar method.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Boil samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against SGK3 (at the recommended dilution) overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Strip the membrane (optional) and re-probe with a loading control antibody to ensure equal protein loading.

-

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, for example, when assessing the effect of SGK3-PROTAC1 in combination with other inhibitors.

Materials:

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of SGK3-PROTAC1, alone or in combination with other compounds, for the desired duration (e.g., 5 days).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

-

Immunoprecipitation for Kinase Activity

This protocol can be adapted to immunoprecipitate SGK3 and assess its kinase activity or its interaction with other proteins.

Materials:

-

Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)

-

Primary antibody against SGK3 for immunoprecipitation

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Kinase assay buffer

-

ATP (including radiolabeled ATP if performing a kinase assay)

-

Substrate for SGK3 (e.g., NDRG1 peptide)

Procedure:

-

Cell Lysate Preparation:

-

Prepare cell lysates as described in the Western Blot protocol using a non-denaturing lysis buffer.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 30 minutes.

-

Incubate the pre-cleared lysate with the anti-SGK3 antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Pellet the beads by centrifugation and wash them several times with wash buffer.

-

-

Kinase Assay (Optional):

-

Resuspend the beads in kinase assay buffer containing the SGK3 substrate and ATP.

-

Incubate at 30°C for a specified time.

-

Stop the reaction and analyze the phosphorylation of the substrate by SDS-PAGE and autoradiography (if using radiolabeled ATP) or by Western blot with a phospho-specific antibody.

-

In Vitro Ubiquitination Assay

This assay is used to confirm the VHL-dependent ubiquitination of SGK3 in the presence of SGK3-PROTAC1.

Materials:

-

Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D family), and VHL/Elongin B/Elongin C (VBC) complex

-

Recombinant SGK3

-

Ubiquitin

-

SGK3-PROTAC1

-

Ubiquitination reaction buffer

-

ATP

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, VBC complex, and recombinant SGK3.

-

Add SGK3-PROTAC1 or a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Analysis:

-

Stop the reaction by adding Laemmli sample buffer and boiling.

-

Analyze the reaction products by SDS-PAGE and Western blot using an anti-SGK3 antibody to detect the appearance of higher molecular weight, poly-ubiquitinated SGK3 species.

-

// Nodes Start [label="Start:\nTreat Cells with\nSGK3-PROTAC1", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellLysis [label="Cell Lysis", fillcolor="#F1F3F4", fontcolor="#202124"]; WesternBlot [label="Western Blot\n(SGK3 Degradation)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellViability [label="Cell Viability Assay\n(e.g., MTT)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Immunoprecipitation [label="Immunoprecipitation\n(SGK3)", fillcolor="#FBBC05", fontcolor="#202124"]; KinaseAssay [label="Kinase Activity Assay", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; UbiquitinationAssay [label="In Vitro\nUbiquitination Assay", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis1 [label="Analyze Protein Levels", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis2 [label="Measure Cell Proliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis3 [label="Assess Kinase Activity\nor Interactions", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis4 [label="Confirm Ubiquitination", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> CellLysis; Start -> CellViability; CellLysis -> WesternBlot; CellLysis -> Immunoprecipitation; WesternBlot -> Analysis1; CellViability -> Analysis2; Immunoprecipitation -> KinaseAssay; KinaseAssay -> Analysis3; Start -> UbiquitinationAssay [style=invis]; // for layout UbiquitinationAssay -> Analysis4 [style=invis]; // for layout } dot Caption: General experimental workflow for evaluating SGK3-PROTAC1.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Coimmunoprecipitation Assay for the Detection of Kinase-Substrate Interactions | Springer Nature Experiments [experiments.springernature.com]

- 3. AKT-independent PI3-K signaling in cancer – emerging role for SGK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Contributions of SGK3 to transporter-related diseases [frontiersin.org]

- 5. portlandpress.com [portlandpress.com]

- 6. The SGK3/GSK3β/β-catenin signaling promotes breast cancer stemness and confers resistance to alpelisib therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PROTAC SGK3 Degrader-1 in ZR-75-1 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] PROTAC SGK3 degrader-1 is a chemical probe that specifically targets the Serum/Glucocorticoid Regulated Kinase Family Member 3 (SGK3) for degradation.[4][5][6] SGK3 is a crucial kinase in the PI3K/Akt signaling pathway, and its upregulation has been implicated in resistance to PI3K and Akt inhibitors in breast cancer.[7][8]

The ZR-75-1 cell line, derived from a human ductal breast carcinoma, is an established model for estrogen receptor-positive (ER+) breast cancer and is known to be dependent on the PI3K/Akt/mTOR signaling pathway.[9][10] These application notes provide a detailed guide for utilizing this compound to induce SGK3 degradation in ZR-75-1 cells, a key experimental step in investigating the therapeutic potential of targeting SGK3 in breast cancer.

Principle of Action

This compound is composed of a ligand that binds to SGK3 and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[4][6] This ternary complex formation facilitates the ubiquitination of SGK3, marking it for degradation by the 26S proteasome.[2][11] This event-driven, sub-stoichiometric mechanism allows for the catalytic degradation of the target protein.[1]

Data Presentation

Table 1: Characteristics of this compound

| Characteristic | Description |

| Target | Serum/Glucocorticoid Regulated Kinase Family Member 3 (SGK3)[4][6] |

| Mechanism of Action | Induces selective degradation of SGK3 via the ubiquitin-proteasome system[2][4] |

| E3 Ligase Ligand | VH032 (binds to von Hippel-Lindau - VHL)[4][6] |

| Solubility | Soluble in DMSO (e.g., 100 mg/mL)[6] |

| Storage | Store stock solutions at -20°C or -80°C for long-term stability[5] |

Table 2: ZR-75-1 Cell Line Specifications

| Characteristic | Description |

| Cell Type | Epithelial, adherent[9] |

| Origin | Human, Caucasian, 63-year-old female with infiltrating ductal carcinoma[9] |

| Disease | Ductal Carcinoma[9] |

| Receptor Status | Estrogen Receptor (ER) positive, Progesterone Receptor (PR) positive[10] |

| Growth Medium | RPMI 1640 + 10% Fetal Bovine Serum (FBS) + 2mM L-Glutamine + 1mM Sodium Pyruvate[9] |

| Subculture | Split sub-confluent cultures (70-80%) 1:3. Cells grow slowly and attach lightly.[9] |

Table 3: Recommended Experimental Parameters

| Parameter | Recommended Value | Notes |

| This compound Concentration | 0.1 - 0.3 µM[4][6][12] | Titration may be necessary for optimal degradation. |

| Incubation Time for Degradation | 2 - 8 hours[4][5][12] | 50% degradation can be observed at 2 hours, with maximal degradation around 8 hours.[4][5][12] |

| Cell Seeding Density (96-well plate) | 5 x 10⁴ cells/cm²[13] | For viability assays. Adjust based on doubling time. |

| Cell Seeding Density (6-well plate) | 3-5 x 10⁴ cells/cm²[9] | For protein extraction for Western blotting. |

| Vehicle Control | DMSO (at the same final concentration as the PROTAC) | Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%). |

Experimental Protocols

Cell Culture and Maintenance of ZR-75-1 Cells

Materials:

-

ZR-75-1 cells (ATCC CRL-1500)

-

Complete growth medium: RPMI 1640, 10% Fetal Bovine Serum (FBS), 2mM L-Glutamine, 1mM Sodium Pyruvate

-

0.05% Trypsin-EDTA or Accutase

-

Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

-

Cell culture flasks (T-75)

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Culture ZR-75-1 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO₂.[9]

-

Monitor cell growth. Cells grow slowly and attach lightly to the substrate.[9]

-

When cells reach 70-80% confluency, subculture them.

-

Aspirate the old medium and wash the cells once with PBS.

-

Add 2-3 mL of 0.05% Trypsin-EDTA or Accutase and incubate for 5-10 minutes at 37°C.[9][13] Avoid agitating the flask to prevent cell clumping.[9]

-

Neutralize the trypsin with 5-7 mL of complete growth medium.

-

Centrifuge the cell suspension at 125 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a ratio of 1:3.[9]

Treatment of ZR-75-1 Cells with this compound

Materials:

-

ZR-75-1 cells

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete growth medium

-

Multi-well plates (6-well or 96-well)

Protocol:

-

Seed ZR-75-1 cells in the appropriate multi-well plates at the recommended density (see Table 3). Allow cells to adhere and grow for at least 24 hours.[13]

-

Prepare working solutions of this compound by diluting the stock solution in complete growth medium to the desired final concentrations (e.g., 0.1 µM, 0.3 µM).

-

Prepare a vehicle control with the same final concentration of DMSO as the highest PROTAC concentration.

-

Aspirate the medium from the cells and replace it with the medium containing the PROTAC or vehicle control.

-

Incubate the cells for the desired time period (e.g., 2, 4, 8 hours for degradation studies).

Western Blotting for SGK3 Degradation

Materials:

-

Treated and control ZR-75-1 cell lysates

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors[14]

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-SGK3, anti-p-NDRG1 (a substrate of SGK3), and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[14][15]

-

Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.[15]

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature the protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.[15]

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-SGK3) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add the ECL substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to quantify SGK3 degradation relative to the loading control.

Cell Viability Assay (e.g., MTT Assay)

Materials:

-

Treated and control ZR-75-1 cells in a 96-well plate

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

Protocol:

-

Treat the cells with this compound for the desired duration (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well.[16]

-

Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[16]

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Caption: Mechanism of this compound action.

Caption: Experimental workflow for ZR-75-1 cells.

Caption: Simplified SGK3 signaling cascade.

References

- 1. Navigating PROTACs in Cancer Therapy: Advancements, Challenges, and Future Horizons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]

- 3. Targeted Protein Degradation: The Power of PROTACs [slas.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ZR-75-1. Culture Collections [culturecollections.org.uk]

- 10. ZR-75-1 breast cancer models to study the utility of 18F-FES by PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. abmole.com [abmole.com]

- 13. ZR-75-1 Cells [cytion.com]

- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: SGK3-PROTAC1 in CAMA-1 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serum and glucocorticoid-regulated kinase 3 (SGK3) is a critical component of the PI3K signaling pathway, playing a significant role in cell proliferation, survival, and migration.[1] In the context of breast cancer, particularly in estrogen receptor-positive (ER+) cell lines like CAMA-1, SGK3 has been identified as a key factor in mediating resistance to PI3K and Akt inhibitors.[2][3] CAMA-1 is a human breast adenocarcinoma cell line, characterized as ER/PR-positive and HER2-negative, with known oncogenic mutations in PTEN and p53.[4][5] The development of SGK3-PROTAC1, a proteolysis-targeting chimera, offers a novel therapeutic strategy by selectively targeting SGK3 for degradation, thereby overcoming resistance mechanisms.[2][3] These application notes provide a comprehensive overview of the use of SGK3-PROTAC1 in CAMA-1 cells, including its effects on protein degradation, cell signaling, and proliferation, along with detailed protocols for key experiments.

Data Presentation

Table 1: Efficacy of SGK3-PROTAC1 in CAMA-1 Cells

| Parameter | Concentration | Time | Result | Reference |

| SGK3 Degradation | 0.3 µM | 2 hours | ~50% degradation of endogenous SGK3 | [2][3][6] |

| SGK3 Degradation | 0.3 µM | 8 hours | ~80% (maximal) degradation of endogenous SGK3 | [2][3][7] |

| Substrate Phosphorylation | >0.1 µM | 8 hours | Reduction in NDRG1 phosphorylation | [8] |

| Cell Growth (in combination with GDC0941) | 0.3 µM | 5 days | Significant reduction in cell proliferation | [2][9] |

| mTORC1 Signaling (in combination with GDC0941 or AZD5363) | 0.3 µM | 8 hours or 5 days | Suppression of mTORC1-mediated phosphorylation of S6K1 | [2][9] |

Table 2: Specificity of SGK3-PROTAC1

| Target | Effect | Note | Reference |

| SGK1 | No degradation | Closely related isoform | [2][3][6] |

| SGK2 | No degradation | Closely related isoform | [2][3][6] |

| Other cellular proteins | No significant reduction | Proteomic analysis | [2][3] |

Signaling Pathways and Mechanisms

SGK3-PROTAC1 is a heterobifunctional molecule that consists of a ligand that binds to the SGK3 kinase, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7] This design facilitates the formation of a ternary complex between SGK3, SGK3-PROTAC1, and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of SGK3.

In CAMA-1 cells, which exhibit resistance to PI3K/Akt inhibitors, SGK3 can compensate for the loss of Akt activity and sustain downstream signaling, particularly through the mTORC1 pathway.[2][3] By degrading SGK3, SGK3-PROTAC1 effectively blocks this resistance mechanism.

Caption: Mechanism of SGK3-PROTAC1 induced degradation of SGK3.

In the context of PI3K/Akt inhibitor resistance in CAMA-1 cells, SGK3 plays a pivotal role in maintaining mTORC1 signaling. Treatment with a PI3K inhibitor like GDC0941 or an Akt inhibitor like AZD5363 leads to the upregulation and activation of SGK3, which then phosphorylates downstream targets to sustain cell proliferation. SGK3-PROTAC1 abrogates this escape mechanism.

Caption: SGK3-mediated resistance pathway and its inhibition by SGK3-PROTAC1.

Experimental Protocols

CAMA-1 Cell Culture

Materials:

-

CAMA-1 cell line (ATCC® HTB-21™)

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

6-well, 12-well, or 96-well plates

Protocol:

-

Culture CAMA-1 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the detached cells in fresh growth medium and seed into new flasks or plates at the desired density.

-

For experiments, seed cells in appropriate plates and allow them to adhere overnight before treatment.

Caption: Workflow for routine culture of CAMA-1 cells.

Western Blot Analysis for SGK3 Degradation

Materials:

-

CAMA-1 cells

-

SGK3-PROTAC1

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-SGK3, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed CAMA-1 cells in 6-well plates.

-

Treat cells with the desired concentrations of SGK3-PROTAC1 (e.g., 0.1-0.3 µM) or DMSO for the specified duration (e.g., 2, 4, 8, 24 hours).[7]

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (GAPDH or β-actin).

Cell Proliferation Assay

Materials:

-

CAMA-1 cells

-

SGK3-PROTAC1

-

PI3K inhibitor (e.g., GDC0941) or Akt inhibitor (e.g., AZD5363)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

-

Plate reader

Protocol:

-

Seed CAMA-1 cells in 96-well plates at a low density (e.g., 2000-5000 cells/well).

-

Allow cells to adhere overnight.

-

Treat cells with SGK3-PROTAC1 alone, the PI3K/Akt inhibitor alone, or a combination of both. Include a vehicle control (DMSO).[2]

-

Incubate the cells for the desired period (e.g., 5 days).

-

At the end of the treatment period, add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Normalize the results to the vehicle-treated control to determine the percentage of cell viability or growth inhibition.

Conclusion

SGK3-PROTAC1 is a potent and selective degrader of SGK3 kinase. In CAMA-1 breast cancer cells, it effectively overcomes resistance to PI3K and Akt inhibitors by preventing the SGK3-mediated reactivation of the mTORC1 signaling pathway.[2][3] The provided protocols offer a foundation for investigating the cellular and molecular effects of SGK3-PROTAC1 in this and other relevant cancer cell lines. These studies are crucial for the continued development of PROTAC-based therapies in oncology.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mskcc.org [mskcc.org]

- 5. cancertools.org [cancertools.org]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

Experimental Workflow for Characterizing SGK3-PROTAC1: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein entirely, offering a powerful strategy to tackle diseases driven by aberrant protein expression, including cancers.[3]

Serum/glucocorticoid-regulated kinase 3 (SGK3) is a serine/threonine kinase belonging to the AGC kinase family, which also includes AKT.[4][5] SGK3 is a key downstream effector of the PI3K signaling pathway and plays a crucial role in cell survival, proliferation, and apoptosis.[6] In certain cancers, particularly those with PIK3CA mutations, SGK3 can act as an alternative to AKT, promoting tumor growth and conferring resistance to AKT inhibitors.[4][7]

This document provides a detailed experimental workflow for the characterization of SGK3-PROTAC1 , a PROTAC designed to specifically target SGK3 for degradation.[8][9] SGK3-PROTAC1 is a heterobifunctional molecule composed of a ligand that binds to SGK3, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[8][10][11] This application note outlines key experiments to validate the efficacy, selectivity, and downstream cellular effects of SGK3-PROTAC1.

Signaling and Experimental Diagrams

To visually represent the key concepts and workflows, the following diagrams have been generated using Graphviz.

Caption: SGK3 Signaling Pathway.

Caption: SGK3-PROTAC1 Mechanism of Action.

Caption: Experimental Workflow for SGK3-PROTAC1.

Data Presentation Tables

Quantitative data from the described experiments should be summarized in the following tables for clear comparison and analysis.

Table 1: In Vitro Kinase Activity

| Compound | Concentration (nM) | SGK3 Kinase Activity (% of Control) |

| DMSO (Control) | - | 100 |

| SGK3-PROTAC1 | 10 | |

| 100 | ||

| 1000 | ||

| SGK3 Inhibitor (Control) | 100 |

Table 2: SGK3 Protein Degradation

| Cell Line | Treatment | Concentration (µM) | Time (h) | SGK3 Protein Level (% of Control) |

| HEK293 | SGK3-PROTAC1 | 0.1 | 8 | |

| 0.3 | 8 | |||

| 1.0 | 8 | |||

| CAMA-1 | SGK3-PROTAC1 | 0.3 | 2 | |

| 0.3 | 8 | |||

| 0.3 | 24 | |||

| ZR-75-1 | SGK3-PROTAC1 | 0.3 | 8 | |

| Negative Control PROTAC | 0.3 | 8 |

Table 3: Downstream Signaling Modulation

| Cell Line | Treatment | Concentration (µM) | p-NDRG1 Level (% of Control) |

| CAMA-1 | DMSO | - | 100 |

| SGK3-PROTAC1 | 0.1 | ||

| 0.3 | |||